Regiochemical Specificity in COX-2 Inhibitor Patent Protection: 1,5-Dihydro vs. 1,4-Dihydro Scaffold Claims
The 1,5-dihydro[2]benzothiopyrano[4,3-c]pyrazole scaffold is explicitly and repeatedly claimed as the core of COX-2 selective inhibitors in U.S. Patent 5,547,975, with specific exemplified compounds including 4-[1,5-dihydro-6-fluoro-7-methoxy-3-(trifluoromethyl)[2]benzothiopyrano[4,3-c]pyrazol-1-yl]benzenesulfonamide and numerous 1,5-dihydro substituted variants [1]. In the same patent, a structurally distinct 1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole series is separately claimed, indicating that the two regioisomeric scaffolds are treated as chemically and pharmacologically non-interchangeable by the inventors [1]. The patent teaches that the 1,5-dihydro series with [2]benzothiopyrano numbering (sulfur at position 2 of the pyran ring) provides a specific conformational constraint that enables selective COX-2 binding [1].
| Evidence Dimension | Patent claim scope and exemplified compound distribution by regioisomer type |
|---|---|
| Target Compound Data | 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole derivatives: claimed in Claims 5-7 and exemplified in at least 8 specific compounds in US 5,547,975 |
| Comparator Or Baseline | 1,4-Dihydro[1]benzothiopyrano[4,3-c]pyrazole derivatives: separately claimed and exemplified in a distinct series |
| Quantified Difference | Qualitative: separate patent claims and distinct synthetic access; 1,5-dihydro series specifically associated with COX-2 pharmacophore; 1,4-dihydro series independently developed for mitochondrial and carbonic anhydrase targets |
| Conditions | Patent analysis: US 5,547,975 (Talley et al., 1996); cross-referenced with Bertenshaw et al., Bioorg Med Chem Lett, 1996 |
Why This Matters
Procurement of the incorrect regioisomer (1,4-dihydro instead of 1,5-dihydro) would lead to a scaffold that is not covered by the primary COX-2 SAR data and would require independent validation of biological activity for that target class.
- [1] Talley JJ, Bertenshaw SR, Graneto MJ, Rogier DJ. U.S. Patent 5,547,975. Benzopyranopyrazolyl derivatives for the treatment of inflammation. Issued August 20, 1996. View Source
